4-(2-(2,4-ジオキソ-3-(2-オキソ-2-フェニルエチル)チアゾリジン-5-イル)アセトアミド)安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

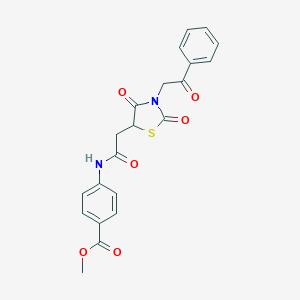

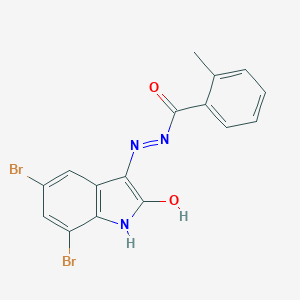

Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H18N2O6S and its molecular weight is 426.4g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鎮痛および抗炎症作用

チアゾリジン誘導体は、鎮痛および抗炎症作用について研究されてきました。 たとえば、問題の化合物と類似した化合物、例えば4-メチル-2,2-ジオキソ-1H-2λ6,1-ベンゾチアジン-3-カルボン酸エチルは、有意な鎮痛および抗炎症作用を示しました 。これらの化合物は、ピロキシカムやメロキシカムなどの従来の薬剤よりも効果的である可能性があり、この化合物が同様の治療可能性を持つ可能性も示唆しています。

抗癌活性

本化合物に含まれるチアゾリジンモチーフは、抗癌活性を示すことが知られています。 それらは、抗癌活性を含むさまざまな生物学的応答を示してきた興味深い複素環式部分です 。チアゾリジン環中の硫黄の存在は薬理学的特性を高め、新しい癌治療法の開発のための貴重な部分となっています。

抗菌性

チアゾリジンの構造モチーフは、抗菌活性にも関連しています。 この化合物の骨格は、さまざまな細菌およびウイルス病原体に対して有効な新しい抗菌剤の合成における潜在的な使用を示唆しています 。

神経保護効果

チアゾリジン誘導体は、神経保護効果があることが報告されています。 これは、本化合物が神経変性疾患の治療法の開発に使用でき、神経細胞を損傷から保護する可能性があることを示唆しています 。

抗酸化活性

チアゾリジン環中の硫黄原子は、抗酸化活性に寄与することが知られています。この特性は、さまざまな疾患に関与する酸化ストレスに対抗する上で重要です。 したがって、本化合物は、その抗酸化能力について探求することができます 。

抗ウイルス治療

本化合物と構造的に関連する5員複素環式アミンを含む化合物は、ニューカッスル病ウイルスなどのウイルスに対して抗ウイルス活性を示しました 。これは、本化合物を修飾して抗ウイルス特性を高めることができ、抗ウイルス薬の開発におけるリード分子として役立つ可能性があることを示しています。

生物学的調査のためのプローブ設計

チアゾリジン誘導体の多様な治療および薬理学的活性は、それらを生物学的調査におけるプローブ設計に適したものにしています。 それらは、さまざまな生物学的標的および経路を調査するために使用でき、疾患メカニズムの理解と新薬の開発に役立ちます 。

グリーンケミストリーと触媒

本化合物などのチアゾリジン誘導体の合成は、グリーンケミストリーのアプローチによって達成できます。これらの方法は、環境への影響を最小限に抑えながら、選択性、純度、製品収率、薬物動態活性を向上させることを目的としています。 本化合物は、新しい触媒プロセスとよりクリーンな反応プロファイルを調査するために使用できます 。

作用機序

Target of Action

Similar compounds have been used as functionalized cereblon ligands for the development of thalidomide-based protacs .

Mode of Action

It’s known that similar compounds interact with their targets via peptide coupling reactions .

Biochemical Pathways

Similar compounds have been used in targeted protein degradation , which involves the ubiquitin-proteasome system.

Pharmacokinetics

Similar compounds have been used in the development of protacs , which are designed to have good bioavailability and cellular permeability.

Result of Action

Similar compounds have been used in targeted protein degradation , which results in the selective degradation of disease-causing proteins.

Action Environment

Similar compounds have been used in the development of protacs , which are designed to be stable and effective in a variety of cellular environments.

特性

IUPAC Name |

methyl 4-[[2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O6S/c1-29-20(27)14-7-9-15(10-8-14)22-18(25)11-17-19(26)23(21(28)30-17)12-16(24)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLINDRBUYWBND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)

![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)

![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)

![(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B352448.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B352450.png)